molecular formula C25H21FN2O4S2 B2866344 3-[(3-FLUOROPHENYL)(METHYL)SULFAMOYL]-N-(4-METHOXYPHENYL)-4-PHENYLTHIOPHENE-2-CARBOXAMIDE CAS No. 1114872-85-3

3-[(3-FLUOROPHENYL)(METHYL)SULFAMOYL]-N-(4-METHOXYPHENYL)-4-PHENYLTHIOPHENE-2-CARBOXAMIDE

Cat. No.: B2866344
CAS No.: 1114872-85-3
M. Wt: 496.57
InChI Key: YUGAWVTWSMKTBL-UHFFFAOYSA-N
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Description

3-[(3-FLUOROPHENYL)(METHYL)SULFAMOYL]-N-(4-METHOXYPHENYL)-4-PHENYLTHIOPHENE-2-CARBOXAMIDE is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a thiophene ring, a sulfonamide group, and multiple aromatic rings, making it a subject of interest in medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3-FLUOROPHENYL)(METHYL)SULFAMOYL]-N-(4-METHOXYPHENYL)-4-PHENYLTHIOPHENE-2-CARBOXAMIDE typically involves multiple steps, starting from commercially available precursors. The process may include:

    Formation of the Thiophene Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Sulfonamide Group: This step involves the reaction of the thiophene derivative with a sulfonyl chloride in the presence of a base such as triethylamine.

    Aromatic Substitution:

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

3-[(3-FLUOROPHENYL)(METHYL)SULFAMOYL]-N-(4-METHOXYPHENYL)-4-PHENYLTHIOPHENE-2-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas are common.

    Substitution: Halogenated solvents and bases like sodium hydride (NaH) are often employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield sulfoxides or sulfones, while reduction of nitro groups will produce amines.

Scientific Research Applications

3-[(3-FLUOROPHENYL)(METHYL)SULFAMOYL]-N-(4-METHOXYPHENYL)-4-PHENYLTHIOPHENE-2-CARBOXAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 3-[(3-FLUOROPHENYL)(METHYL)SULFAMOYL]-N-(4-METHOXYPHENYL)-4-PHENYLTHIOPHENE-2-CARBOXAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(3-FLUOROPHENYL)(METHYL)SULFAMOYL]-N-(4-METHOXYPHENYL)-4-PHENYLTHIOPHENE-2-CARBOXAMIDE stands out due to its unique combination of functional groups and structural complexity. This uniqueness contributes to its diverse range of applications and potential for further research and development.

Properties

IUPAC Name

3-[(3-fluorophenyl)-methylsulfamoyl]-N-(4-methoxyphenyl)-4-phenylthiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21FN2O4S2/c1-28(20-10-6-9-18(26)15-20)34(30,31)24-22(17-7-4-3-5-8-17)16-33-23(24)25(29)27-19-11-13-21(32-2)14-12-19/h3-16H,1-2H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUGAWVTWSMKTBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC(=CC=C1)F)S(=O)(=O)C2=C(SC=C2C3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21FN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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